
In Vivo Metabolism and Pharmacokinetics of
AZD-3199: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD-3199

Cat. No.: B1666216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD-3199 is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was

under development by AstraZeneca for the treatment of asthma and chronic obstructive

pulmonary disease (COPD).[1] As a β2-agonist, its therapeutic action is mediated through the

relaxation of airway smooth muscle, leading to bronchodilation.[2] Preclinical studies

demonstrated high selectivity and potency of AZD-3199 for the β2-receptor in vitro, with a

prolonged duration of action in vivo.[2] Although clinical development was discontinued,

understanding its in vivo metabolism and pharmacokinetic profile remains valuable for the

development of future inhaled therapeutics. This technical guide provides a comprehensive

overview of the available data on the in vivo fate of AZD-3199.

In Vivo Pharmacokinetics
Clinical pharmacokinetic studies have been the primary source of in vivo data for AZD-3199.

These studies were conducted in healthy volunteers as well as in patients with asthma and

COPD.[2][3]

Absorption and Distribution
Following inhalation, AZD-3199 is rapidly absorbed into the systemic circulation, with the

maximum plasma concentration (Tmax) being reached within 30 minutes.[3] The
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pharmacokinetic profile of AZD-3199 has been shown to be dose-proportional and time-

independent.[3]

Systemic availability of the unmetabolized drug was found to be similar in healthy subjects and

patients with asthma; however, it was observed to be lower in patients with COPD.[3]

Elimination
AZD-3199 exhibits a remarkably long terminal half-life (t1/2), estimated to be up to 142 hours in

healthy Caucasian males.[3] This long half-life is a key characteristic of its "ultra-long-acting"

designation. The precise reasons for this prolonged half-life have not been fully elucidated but

could be attributed to slow systemic elimination or an elimination rate limited by slow pulmonary

absorption and/or lung retention.[2] The primary route of assessment for elimination in clinical

trials was via total plasma concentration and urinary excretion.[3]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of AZD-3199 derived

from clinical studies in humans.

Parameter Value Population Citation

Time to Maximum

Plasma Concentration

(Tmax)

Within 30 minutes

Healthy Volunteers,

Asthma & COPD

Patients

[3]

Terminal Half-life

(t1/2)
Up to 142 hours

Healthy Caucasian

Males
[3]

In Vivo Metabolism
Detailed in vivo metabolism studies for AZD-3199 are not extensively available in the public

domain. Clinical studies have primarily focused on the quantification of the "unmetabolized

drug," suggesting that the parent compound is the major circulating entity.[3]

Based on the chemical structure of AZD-3199, which contains a benzothiazole core, potential

metabolic pathways can be inferred from studies on similar compounds. The metabolism of

benzothiazole in guinea pigs has been shown to involve ring-cleavage, producing metabolites
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such as 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline.[4] It

is plausible that AZD-3199 could undergo similar biotransformations.

Potential Metabolic Pathways for AZD-3199 (Hypothesized)

Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.

Ring Cleavage: Opening of the benzothiazole ring system.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Further in vivo studies, including metabolite profiling in plasma and excreta from preclinical

species, would be necessary to definitively identify the metabolic fate of AZD-3199.

Experimental Protocols
Detailed, specific experimental protocols for the in vivo metabolism and pharmacokinetic

studies of AZD-3199 have not been published. However, based on standard practices for

inhaled drug development, the following represents a likely methodology.

Animal Pharmacokinetic Study (Rat Model)
This protocol describes a general procedure for evaluating the pharmacokinetics of an inhaled

compound like AZD-3199 in rats.

Animal Model: Male Sprague-Dawley rats.

Drug Administration: Intratracheal administration of a formulated solution or suspension of

AZD-3199.

Dose Groups: At least three dose levels to assess dose proportionality.

Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at

predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.
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Bioanalysis: Plasma concentrations of AZD-3199 determined using a validated LC-MS/MS

(Liquid Chromatography with tandem mass spectrometry) method.

Pharmacokinetic Analysis: Plasma concentration-time data analyzed using non-

compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t1/2,

clearance, and volume of distribution.

In Vivo Metabolism Study (Rat Model)
This protocol outlines a general approach for identifying metabolites of an inhaled compound.

Animal Model: Male Sprague-Dawley rats.

Drug Administration: A single intratracheal dose of radiolabeled ([¹⁴C] or [³H]) AZD-3199 to

facilitate metabolite tracking.

Sample Collection: Urine and feces collected over 72 hours using metabolic cages. Blood

samples are also collected at various time points.

Sample Processing:

Plasma: Proteins precipitated, and the supernatant analyzed.

Urine: Directly analyzed or subjected to solid-phase extraction for cleanup and

concentration.

Feces: Homogenized and extracted with an appropriate solvent.

Metabolite Profiling: Samples analyzed by LC-MS/MS to separate and detect the parent drug

and its metabolites.

Metabolite Identification: Structural elucidation of metabolites performed using high-

resolution mass spectrometry (HR-MS) and comparison with synthesized reference

standards if available.

Quantitative Analysis: The amount of each metabolite in the excreta is determined by

radiometric analysis and/or LC-MS/MS.
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Visualizations
Signaling Pathway
AZD-3199, as a β2-adrenergic receptor agonist, activates a well-characterized signaling

cascade within airway smooth muscle cells, leading to bronchodilation.
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Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an

inhaled compound.
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Caption: In Vivo Pharmacokinetic Study Workflow.
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Conclusion
AZD-3199 is an ultra-long-acting β2-adrenergic receptor agonist with a pharmacokinetic profile

characterized by rapid absorption and an exceptionally long terminal half-life following

inhalation. While clinical studies have established its pharmacokinetic properties in humans,

detailed information on its in vivo metabolism remains limited in the public domain. The

benzothiazole core of AZD-3199 suggests potential metabolic pathways involving oxidation

and ring cleavage. The provided experimental protocols and visualizations offer a framework

for understanding the evaluation of such inhaled drug candidates. Further research, particularly

preclinical metabolism studies, would be required for a complete characterization of the in vivo

disposition of AZD-3199.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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